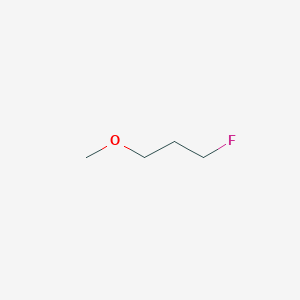

3-Fluoropropyl methyl ether

Description

Historical Perspectives in Fluorinated Ether Synthesis Research

The development of fluorinated ethers is a sub-chapter in the broader history of organofluorine chemistry. This field's origins can be traced back to the 19th century, but it gained significant momentum with the advent of new fluorinating agents. The history of N-F compounds as fluorine-transfer reagents began in the mid-1960s with reports on perfluoro-N-fluoropiperidine. beilstein-journals.org These early reagents, however, were often volatile and produced low yields. beilstein-journals.org

A significant leap forward occurred with the development of more stable and selective electrophilic fluorinating agents, such as N-fluoropyridinium salts. beilstein-journals.orgbeilstein-journals.org These reagents made the fluorination of a wide array of nucleophilic organic compounds possible under mild conditions, achieving high selectivity and yields. beilstein-journals.orgbeilstein-journals.org The development of compounds like N-fluorobenzenesulfonimide (NFSI) in the early 1990s provided chemists with stable, crystalline solids capable of fluorinating diverse nucleophiles, from enolates to aryl- and vinyllithiums. beilstein-journals.org This expanding toolkit of fluorination methods provided the necessary foundation for the targeted synthesis of structurally precise fluoroaliphatic compounds like 3-fluoropropyl methyl ether and its derivatives.

Strategic Importance in Contemporary Organic Synthesis Methodologies

The strategic value of this compound in modern organic synthesis lies in its function as a synthon for the 3-fluoropropyl group (-CH₂CH₂CH₂F). This small, fluorinated alkyl chain is incorporated into larger molecules, particularly in the field of medicinal chemistry, to fine-tune their biological activity. The ether itself can be a precursor, or more commonly, the 3-fluoropropyl moiety is introduced using reagents like 1-bromo-3-fluoropropane (B1205824) or 3-fluoropropyl trifluoromethanesulfonate (B1224126) in nucleophilic substitution reactions. plos.org

The introduction of this group can enhance a drug candidate's metabolic stability by blocking potential sites of oxidation. researchgate.net Furthermore, the high electronegativity of the fluorine atom can influence electronic properties and lead to more favorable interactions with biological targets.

Research applications demonstrate its importance:

PET Imaging Agents: The 3-fluoropropyl group is a common feature in positron emission tomography (PET) tracers. For instance, the synthesis of stereoisomers of 4-(3-fluoropropyl)-glutamic acid, a key component of the PET imaging agent [¹⁸F]FSPG used to detect various cancers, utilizes 1-bromo-3-fluoropropane or 3-fluoropropyl trifluoromethanesulfonate for alkylation. plos.orgplos.org Similarly, a PET radioligand for the norepinephrine (B1679862) transporter, [¹⁸F]MFP3, incorporates a 3-fluoropropyl group. nih.gov

Neurological Drug Discovery: In the development of antagonists for the dopamine (B1211576) D₃ receptor, a potential target for treating substance abuse and other CNS disorders, 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid was used as a key starting material. mdpi.com

Oncology Research: A potent and selective estrogen receptor degrader (SERD) for cancer treatment, SAR439859, was developed incorporating a 1-(3-fluoropropyl)pyrrolidine moiety. acs.org

Sigma-1 Receptor Ligands: A novel PET radioligand for imaging sigma-1 receptors, implicated in various neurological diseases, was synthesized containing a 6-(3-fluoropropyl) substituent. nih.gov

Overview of Academic Research Trajectories for this compound

Current academic research involving the 3-fluoropropyl ether motif is overwhelmingly directed toward the fields of medicinal chemistry and molecular imaging. The primary trajectory is the design and synthesis of novel bioactive compounds where the 3-fluoropropyl group is a key structural element for optimizing pharmacological profiles.

The main research thrusts include:

Development of Novel PET Radiotracers: A significant portion of research focuses on creating new PET agents for the in-vivo imaging of biological targets. This includes tracers for amino acid transporters in tumors ([¹⁸F]FP-Gln), sigma-1 receptors, and monoamine oxidase-A (MAO-A). nih.govresearchgate.netresearchgate.net The relatively long half-life of fluorine-18 (B77423) makes it an ideal radionuclide for PET imaging, and the 3-fluoropropyl group provides a convenient handle for its incorporation. plos.orgnih.gov

Synthesis of CNS-Targeting Agents: Researchers are actively exploring compounds containing the 3-fluoropropyl group for their potential to treat neurological and psychiatric disorders. This is exemplified by the synthesis of selective dopamine D₃ receptor antagonists and ligands for the norepinephrine transporter (NET). nih.govmdpi.com

Anticancer Drug Development: The fluoropropyl moiety is being built into complex molecules designed as next-generation cancer therapeutics, such as selective estrogen receptor degraders (SERDs). acs.org

In essence, while this compound itself is a simple molecule, the structural motif it represents is a critical component in the academic pursuit of sophisticated diagnostic and therapeutic agents. The research trajectory is firmly pointed towards leveraging the unique properties of the fluoropropyl group to address challenges in medicine, particularly in oncology and neurology.

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-3-methoxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO/c1-6-4-2-3-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWJCJGOUGICLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312191 | |

| Record name | 1-Fluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346521-44-5 | |

| Record name | 1-Fluoro-3-methoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346521-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoropropyl Methyl Ether

Chemo- and Regioselective Fluorination Approaches

The selective introduction of a fluorine atom into a specific position within a molecule is a significant challenge in synthetic organic chemistry. For the synthesis of 3-fluoropropyl methyl ether, this can be approached by either direct fluorination of a precursor or through indirect methods involving the conversion of other functional groups.

Direct Fluorination Pathways

Direct fluorination involves the reaction of a substrate with a fluorine source to form a C-F bond. In the context of synthesizing this compound, this could theoretically involve the selective fluorination of propyl methyl ether. However, direct fluorination of unactivated C-H bonds with reagents like elemental fluorine is often challenging due to the high reactivity and lack of selectivity of the fluorine radical, which can lead to a mixture of products and over-fluorination.

A more controlled approach involves the use of electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4). While direct C-H fluorination of simple ethers can be complex, research on the fluorination of dialkyl ethers with Selectfluor™ has shown that the reaction tends to occur at the carbon atom adjacent to the ether oxygen researchgate.netresearchgate.net. This would not be a direct route to this compound from propyl methyl ether. A plausible, albeit less direct, pathway would involve starting with a precursor that has a functional group at the 3-position which can be either replaced by fluorine or can direct the fluorination to the desired carbon.

Indirect Fluorination Strategies (e.g., via Halogen Exchange)

Indirect fluorination methods offer a more reliable and regioselective route to this compound. These strategies typically involve the synthesis of a precursor with a good leaving group at the 3-position, which is subsequently displaced by a fluoride (B91410) ion.

A prominent example of this is the halogen exchange (Halex) reaction . This process involves the conversion of an alkyl chloride or bromide to the corresponding fluoride using a source of fluoride ions, such as potassium fluoride (KF). For the synthesis of this compound, a suitable precursor would be 3-chloro-1-methoxypropane. The reaction with KF, often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane, would yield the desired product. The efficiency of this SN2 reaction is dependent on the solubility of the fluoride salt and the nature of the leaving group. The use of phase-transfer catalysts can enhance the rate of such reactions.

Another indirect strategy involves the conversion of a hydroxyl group to a fluoride. For instance, 3-methoxy-1-propanol (B72126) can be used as a precursor. The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. The resulting 3-methoxypropyl tosylate or mesylate can then undergo nucleophilic substitution with a fluoride source, like potassium fluoride or tetrabutylammonium (B224687) fluoride (TBAF), to afford this compound.

| Precursor | Reagent(s) | Product | Reaction Type |

| 3-Chloro-1-methoxypropane | KF | This compound | Halogen Exchange (SN2) |

| 3-Methoxy-1-propanol | 1. TsCl, Pyridine; 2. KF | This compound | Nucleophilic Substitution (SN2) |

Etherification Reactions Utilizing Fluorinated Precursors

An alternative synthetic approach involves forming the ether linkage after the fluorine atom has been introduced into the three-carbon chain. This can be achieved through various etherification methods.

Williamson Ether Synthesis Modalities

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide masterorganicchemistry.comjk-sci.comwikipedia.orggold-chemistry.orgyoutube.com. To synthesize this compound via this method, two main disconnection approaches are possible:

Reaction of sodium 3-fluoropropoxide with a methyl halide: 3-Fluoro-1-propanol can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 3-fluoropropoxide. This alkoxide is then reacted with a methyl halide, typically methyl iodide or methyl bromide, to yield this compound. This is an SN2 reaction, and the use of a primary methyl halide ensures high efficiency doubtnut.comdoubtnut.com.

Reaction of sodium methoxide (B1231860) with a 3-fluoropropyl halide: In this variation, sodium methoxide is reacted with a 3-fluoropropyl halide, such as 1-bromo-3-fluoropropane (B1205824) or 1-chloro-3-fluoropropane. The primary nature of the alkyl halide is favorable for the SN2 mechanism.

| Alkoxide | Alkyl Halide | Product |

| Sodium 3-fluoropropoxide | Methyl iodide | This compound |

| Sodium methoxide | 1-Bromo-3-fluoropropane | This compound |

Alcohol-Alkene Etherealization Techniques

This method involves the addition of an alcohol to an alkene to form an ether. To synthesize this compound, this would entail the addition of methanol (B129727) to 3-fluoro-1-propene. This reaction is typically acid-catalyzed. However, the regioselectivity of this addition needs to be considered. According to Markovnikov's rule, the proton from the acid would add to the carbon with more hydrogen atoms (C1), leading to a secondary carbocation at C2. The subsequent attack by methanol would yield 2-fluoro-1-methoxypropane, not the desired this compound.

To achieve the anti-Markovnikov addition required for the synthesis of this compound, a radical addition mechanism would be necessary. This is less common for alcohol additions to alkenes but can be promoted under specific conditions, for example, using photochemical initiation or radical initiators. A more practical approach for achieving anti-Markovnikov hydroalkoxylation often involves transition metal catalysis.

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of organic syntheses. In the context of this compound synthesis, catalysts can be employed in both the fluorination and etherification steps.

For halogen exchange reactions , phase-transfer catalysts (PTCs) are particularly effective. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the alkyl halide substrate is located operachem.comcrdeepjournal.orgbiomedres.us. This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate under milder conditions. For the conversion of 3-chloro-1-methoxypropane to this compound, a catalyst like tetrabutylammonium bromide (TBAB) could be employed in a solid-liquid system with potassium fluoride.

In the Williamson ether synthesis , while often performed stoichiometrically with a strong base, catalytic approaches can be envisioned. For instance, in industrial settings, solid-supported bases or catalysts that can be easily recovered and reused are desirable.

For the hydroalkoxylation of alkenes , transition metal catalysts are instrumental in controlling regioselectivity. While not a standard method for this specific ether, research into catalyzed anti-Markovnikov hydroalkoxylation of alkenes is an active area. Catalysts based on metals like palladium, rhodium, or iridium could potentially be developed to favor the formation of the terminal ether from 3-fluoro-1-propene and methanol.

| Synthetic Step | Catalyst Type | Example Catalyst | Function |

| Halogen Exchange | Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates transfer of F- to the organic phase. |

| Williamson Ether Synthesis | Solid-supported base | e.g., K2CO3 on Alumina | Heterogeneous base for easier workup. |

| Hydroalkoxylation | Transition Metal Catalyst | e.g., Palladium or Rhodium complex | Controls regioselectivity of methanol addition. |

Transition Metal Catalysis for Fluorination and Etherification

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-fluorine and carbon-oxygen bonds with high efficiency and selectivity. For the synthesis of this compound, these catalysts can be employed in both the critical fluorination and etherification steps.

Palladium-catalyzed reactions, for instance, have been extensively developed for C-F bond formation. While direct C-H fluorination of an alkyl chain remains a challenge, palladium catalysts are effective in the fluorination of pre-functionalized substrates. For example, a palladium complex could catalyze the nucleophilic fluorination of a propyl derivative bearing a suitable leaving group to introduce the fluorine atom. Recent advancements have also demonstrated palladium-catalyzed fluorination of arylboronic acid derivatives, showcasing the versatility of this metal in C-F bond formation. nih.govscispace.com Another significant area of research is palladium-catalyzed C-H activation, which could potentially enable the direct fluorination of a C-H bond at the 3-position of a propyl methyl ether precursor, though this remains a forward-looking approach for this specific molecule. springernature.comucla.edu

Copper-catalyzed reactions are also prominent, particularly in etherification reactions, such as the Ullmann condensation. Modern advancements have led to the development of copper-based catalytic systems that can effect C-O bond formation under milder conditions and with a broader substrate scope than traditional methods. nih.govorganic-chemistry.orglookchem.com A plausible synthetic route to this compound using copper catalysis would involve the coupling of 3-fluoropropanol with a methylating agent. The use of specific ligands can enhance the reactivity and selectivity of the copper catalyst, allowing the reaction to proceed at lower temperatures and with greater functional group tolerance.

The following table summarizes representative transition metal-catalyzed reactions relevant to the synthesis of fluorinated ethers.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Palladium/Ligand | C-F Fluorination | Aryl Triflates, Arylboronic Acids | High efficiency, functional group tolerance |

| Palladium/Cr co-catalyst | Allylic C-H Fluorination | Olefins | Direct C-H functionalization, high regioselectivity ucla.edu |

| Copper/Ligand | C-O Etherification | Aryl Halides, Alcohols | Mild reaction conditions, cost-effective metal |

| Iridium/Ligand | Allylic Etherification | Allylic Carbonates/Esters, Alcohols | High enantioselectivity for chiral ethers |

Organocatalysis and Biocatalysis in Stereoselective Ether Synthesis

As this compound is an achiral molecule, stereoselective synthesis is not a direct consideration for its production. However, the principles of organocatalysis and biocatalysis are highly relevant for the synthesis of more complex, chiral fluorinated ethers, which are of significant interest in medicinal chemistry.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of fluorinated ether synthesis, organocatalysts can be employed to achieve high levels of stereoselectivity. For example, chiral organocatalysts can be used in the asymmetric addition of alcohols to fluorinated olefins or in the enantioselective opening of fluorinated epoxides. While specific applications for the synthesis of this compound are not documented, the broader potential of organocatalysis in fluorinated compound synthesis is an active area of research. rsc.org

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.gov Enzymes such as dehydrogenases, halogenases, and etherases could potentially be engineered for the synthesis of fluorinated ethers. For instance, a genetically modified enzyme could catalyze the stereoselective fluorination of a propanol (B110389) derivative or the enantioselective etherification of a chiral fluorinated alcohol. While biocatalytic routes to this compound have not been specifically reported, the development of biocatalytic platforms for the synthesis of chiral organofluorine compounds is a rapidly advancing field. researchgate.netchemrxiv.orgnih.govresearchgate.net

Green Chemistry Principles in this compound Production Research

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by minimizing waste, reducing energy consumption, and utilizing renewable resources.

Solvent-Free and Atom-Economical Syntheses

Solvent-Free Synthesis: A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions for fluorination and etherification is ongoing. mdpi.comresearchgate.net For example, solid-state reactions or reactions using one of the reactants as the solvent can significantly reduce solvent waste. The fluorination of aromatic compounds with N-fluorobenzenesulfonimide has been studied under solvent-free conditions, demonstrating the feasibility of this approach for certain C-F bond-forming reactions. researchgate.net

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgalgoreducation.comacs.orgjocpr.comprimescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.

A traditional synthesis of this compound might involve the Williamson ether synthesis, reacting 3-fluoropropanol with a methyl halide in the presence of a base. Let's analyze the atom economy of a representative reaction using sodium hydride as the base and methyl iodide as the methylating agent:

CH₂FCH₂CH₂OH + NaH + CH₃I → CH₂FCH₂CH₂OCH₃ + NaI + H₂

The following table calculates the atom economy for this reaction.

| Compound | Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| 3-Fluoropropanol | C₃H₇FO | 78.09 |

| Sodium Hydride | NaH | 24.00 |

| Methyl Iodide | CH₃I | 141.94 |

| Total Reactant Mass | 244.03 | |

| Products | ||

| This compound | C₄H₉FO | 92.11 |

| Sodium Iodide | NaI | 149.89 |

| Hydrogen | H₂ | 2.02 |

| Desired Product Mass | 92.11 | |

| Atom Economy (%) | 37.74% |

The calculated atom economy of 37.74% indicates that a significant portion of the reactant mass ends up as byproducts (sodium iodide and hydrogen gas). Green chemistry approaches would seek to improve this by, for example, using a catalytic process that avoids stoichiometric reagents.

Utilization of Renewable Feedstocks and Sustainable Processes

A major goal of green chemistry is the transition from fossil fuel-based feedstocks to renewable resources. The key precursors for this compound are a three-carbon alcohol (propanol) and a methyl group source (methanol).

Renewable Propanol: Propanol can be produced from renewable feedstocks through biotechnological routes. For instance, glycerol, a byproduct of biodiesel production, can be converted to propanol through catalytic hydrogenolysis. chemistryviews.org Additionally, microbial fermentation of sugars derived from biomass can produce propanol. nih.govacs.org The use of propanol derived from these renewable sources would significantly improve the sustainability profile of this compound synthesis. Corn is another feedstock that can be used to produce 1,3-propanediol, a potential precursor to 3-fluoropropanol. climalife.com

Renewable Methanol: Methanol, the source of the methyl group, can also be produced from renewable resources. "Green methanol" can be synthesized by the catalytic hydrogenation of carbon dioxide, with the hydrogen being produced via water electrolysis powered by renewable energy sources like solar or wind. d-nb.inforesearchgate.net Biogas, derived from the anaerobic digestion of organic waste, can also be reformed into syngas (a mixture of hydrogen and carbon monoxide) which is then converted to methanol. acs.org

By sourcing both the propanol and methanol building blocks from renewable feedstocks, the synthesis of this compound can be integrated into a more sustainable and circular chemical economy.

Mechanistic Investigations of 3 Fluoropropyl Methyl Ether Reactivity

Nucleophilic and Electrophilic Reactivity Profiles

The presence of a highly electronegative fluorine atom and an ether oxygen atom imparts distinct reactivity to different parts of the 3-fluoropropyl methyl ether molecule. This section explores the nucleophilic and electrophilic reactivity at the fluorine center, the ether linkage, and the alkyl chain.

Reactivity at the Fluorine Center

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom in this compound generally unreactive towards nucleophilic displacement under normal conditions. The high electronegativity of fluorine results in a significant polarization of the C-F bond, rendering the carbon atom electron-deficient and the fluorine atom electron-rich.

Nucleophilic Attack: Direct nucleophilic attack on the fluorine atom is highly unfavorable due to the high electron density around the fluorine and the strength of the C-F bond. Such reactions are rare and typically require very strong nucleophiles and specific reaction conditions, which are not commonly employed for simple alkyl fluorides.

Electrophilic Attack: The lone pairs of electrons on the fluorine atom make it a potential site for electrophilic attack. However, the extreme electronegativity of fluorine significantly reduces its basicity and nucleophilicity. While interactions with strong Lewis acids can activate the C-F bond, direct electrophilic substitution at the fluorine center is not a characteristic reaction of alkyl fluorides like this compound. Activation of the C-F bond typically facilitates the cleavage of the bond rather than a substitution on the fluorine atom itself.

Reactivity at the Ether Linkage

The ether linkage is another key reactive site in this compound. Ethers are generally stable but can undergo cleavage under acidic conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.org The mechanism of this cleavage is highly dependent on the structure of the ether and the reaction conditions.

Acid-Catalyzed Cleavage: In the presence of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen can be protonated, forming a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.org The subsequent step involves a nucleophilic attack by the conjugate base of the acid on one of the adjacent carbon atoms. For this compound, there are two possible sites for nucleophilic attack: the methyl carbon and the propyl carbon adjacent to the oxygen.

SN2 Mechanism: Given that both the methyl and the 3-fluoropropyl groups are primary, the cleavage is expected to proceed via an SN2 mechanism. masterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.org In an SN2 reaction, the nucleophile attacks the less sterically hindered carbon atom. Therefore, the methyl group is the more likely site of attack, leading to the formation of methyl halide and 3-fluoropropanol.

SN1 Mechanism: An SN1 mechanism is unlikely as it would require the formation of a primary carbocation, which is highly unstable.

The electron-withdrawing effect of the fluorine atom on the propyl chain would further disfavor the formation of a positive charge on the propyl group, making the SN2 pathway at the methyl group even more probable.

Reactivity at the Alkyl Chain and Alpha-Hydrogens

The alkyl chain of this compound possesses hydrogens at positions alpha to both the ether oxygen and the fluorine atom. The reactivity of these hydrogens is influenced by the electronic effects of these functional groups.

Alpha-Hydrogens to the Ether Oxygen: The hydrogens on the carbon atom adjacent to the ether oxygen (the α-carbon of the methoxy (B1213986) group and the α'-carbon of the propoxy group) can be abstracted by strong bases. The acidity of these protons is generally low but can be enhanced by the presence of electron-withdrawing groups. The inductive effect of the fluorine atom, although three bonds away, might slightly increase the acidity of the protons on the carbon adjacent to the ether oxygen on the propyl chain.

Alpha-Hydrogens to the Fluorine Atom: The hydrogens on the carbon atom adjacent to the fluorine atom (the α-carbon) are not significantly acidic. In fact, the electron-donating character of the adjacent lone pairs on the fluorine atom can destabilize an adjacent carbanion. Therefore, deprotonation at this position is generally not a favored reaction pathway.

Reaction Kinetics and Thermodynamics Studies

Rate Law Derivations for Key Transformations

The rate law can be expressed as: Rate = k[this compound-H+][X-]

This second-order kinetics is characteristic of SN2 reactions. msu.edumasterorganicchemistry.com

Thermodynamic Stabilities of Reaction Intermediates and Products

Ether Cleavage Intermediates: The key intermediate in the acid-catalyzed cleavage is the protonated ether (an oxonium ion). This intermediate is relatively stable and allows for the subsequent nucleophilic attack. The transition state for the SN2 attack will involve the simultaneous formation of the new carbon-halogen bond and the breaking of the carbon-oxygen bond. The stability of this transition state will influence the reaction rate.

Carbocation Stability: In the hypothetical case of an SN1 cleavage, the stability of the resulting carbocation would be a determining factor. A primary carbocation on the 3-fluoropropyl chain would be significantly destabilized by the electron-withdrawing fluorine atom, making this pathway thermodynamically unfavorable. ru.nl A methyl carbocation is also highly unstable. Therefore, the thermodynamic considerations strongly support an SN2 mechanism for the cleavage of the ether linkage.

Below is a table summarizing the expected reactivity of this compound at its different functional sites.

| Reactive Site | Type of Reactivity | Plausible Mechanism | Key Influencing Factors | Expected Products |

| Fluorine Center | Nucleophilic Attack | Unlikely | Strong C-F bond, high electron density | - |

| Electrophilic Attack | Unlikely | Low basicity of fluorine | - | |

| Ether Linkage | Acid-Catalyzed Cleavage | SN2 | Steric hindrance, stability of leaving group | Methyl halide and 3-Fluoropropanol |

| Alkyl Chain (α to O) | Deprotonation | Acid-Base | Strength of the base | Carbanion intermediate |

| Alkyl Chain (α to F) | Deprotonation | Unlikely | Destabilization of adjacent carbanion | - |

Reaction Mechanisms in Functional Group Interconversions

The reactivity of this compound is characterized by the interplay between its ether linkage and the fluorine atom on the propyl chain. These functional groups dictate the mechanistic pathways the molecule undergoes in various chemical transformations.

The ether bond in this compound, while generally stable, can be cleaved under acidic conditions. wikipedia.org This reaction is a cornerstone of ether chemistry and typically proceeds via nucleophilic substitution. wikipedia.org The mechanism of this cleavage is highly dependent on the structure of the ether and the reaction conditions.

For this compound, which has a primary alkyl group attached to the oxygen atom, the cleavage with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is expected to follow an SN2 mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org The process is initiated by the protonation of the ether oxygen by the strong acid, which transforms the methoxy group into a good leaving group (methanol). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide anion (I⁻ or Br⁻), a potent nucleophile, attacks the less sterically hindered carbon atom, which in this case is the methyl group. This concerted step results in the formation of methyl halide and 3-fluoropropanol.

If an excess of the hydrohalic acid is used, the initially formed 3-fluoropropanol can undergo a further SN2 reaction to yield 1-halo-3-fluoropropane. libretexts.org It is important to note that cleavage of the C-O bond on the fluorinated propyl side is less favored due to the electron-withdrawing nature of the fluorine atom, which would destabilize any developing positive charge in an SN1-type transition state.

Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for ether cleavage and are known to proceed via a similar mechanistic framework involving coordination to the ether oxygen followed by nucleophilic attack. masterorganicchemistry.com

Table 1: Mechanistic Details of Ether Bond Cleavage in this compound

| Reagent | Mechanism | Key Steps | Products |

| HI, HBr | SN2 | 1. Protonation of the ether oxygen. 2. Nucleophilic attack by the halide on the methyl carbon. | 3-Fluoropropanol and Methyl Halide |

| BBr₃ | Lewis Acid Catalyzed SN2 | 1. Coordination of BBr₃ to the ether oxygen. 2. Nucleophilic attack by bromide on the methyl carbon. | 3-Fluoropropyl Bromide and Methyl Bromide |

The carbon-fluorine bond is the strongest single bond in organic chemistry, making transformations involving the fluorine atom challenging. However, under specific conditions, elimination and substitution reactions can be induced.

Elimination Reactions: The most probable transformation involving the fluorine atom is an elimination reaction to form an alkene. This typically requires a strong, non-nucleophilic base to promote the removal of a proton from the carbon adjacent to the fluorine-bearing carbon (the β-proton) and the subsequent expulsion of the fluoride (B91410) ion. This process would follow an E2 (bimolecular elimination) mechanism. For this compound, this would lead to the formation of allyl methyl ether and fluoride. The regioselectivity of this elimination is directed by the position of the fluorine atom.

Substitution Reactions: Direct nucleophilic substitution of the fluorine atom in this compound is generally difficult due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. Such reactions would necessitate highly reactive nucleophiles and potentially harsh reaction conditions.

Table 2: Plausible Transformations Involving the Fluorine Atom

| Reaction Type | Reagent | Probable Mechanism | Product |

| Elimination | Strong, non-nucleophilic base (e.g., potassium tert-butoxide) | E2 | Allyl methyl ether |

| Substitution | Strong nucleophile (e.g., organometallic reagents) | SN2 (energetically unfavorable) | Dependent on the nucleophile |

Role in Rearrangement and Cyclization Reactions

While less common for simple ethers, rearrangement and cyclization reactions can occur under specific circumstances, often involving the formation of reactive intermediates.

Rearrangement Reactions: Carbocation rearrangements are a possibility if a carbocation can be generated on the propyl chain. masterorganicchemistry.com For instance, under strongly acidic conditions, protonation of the ether and loss of methanol (B129727) could hypothetically form a primary carbocation at the 3-position. However, primary carbocations are highly unstable. A subsequent 1,2-hydride shift could lead to a more stable secondary carbocation, which could then be trapped by a nucleophile. masterorganicchemistry.com However, the likelihood of forming the initial primary carbocation is low.

It is important to note that detailed mechanistic studies specifically on the rearrangement and cyclization reactions of this compound are not extensively reported in the literature, and these discussions are based on general principles of organic reactivity.

Applications of 3 Fluoropropyl Methyl Ether in Advanced Organic Synthesis

As a Building Block for Complex Fluorinated Architectures

The presence of the 3-fluoropropyl moiety in 3-fluoropropyl methyl ether offers a strategic advantage in the design of complex fluorinated structures. This group can be readily incorporated into various molecular frameworks, imparting unique physicochemical properties conferred by the fluorine atom.

Synthesis of Fluorinated Heterocycles

While direct, documented examples of the use of this compound in the synthesis of a wide array of fluorinated heterocycles are not extensively reported in publicly available literature, its potential as a precursor is evident. The 3-fluoropropoxy group can be incorporated into heterocyclic systems, such as pyrazoles. A notable example is the compound 3-[4-(3-fluoropropoxy)phenyl]-1-(4-methylbenzenesulfonyl)-1H-pyrazole.

A plausible synthetic approach to such a molecule would involve the initial synthesis of a key intermediate, 4-(3-fluoropropoxy)acetophenone. This can be achieved by the Williamson ether synthesis, reacting 4-hydroxyacetophenone with a 3-fluoropropyl halide (derived from 3-fluoropropanol, which can be obtained from the hydrolysis of this compound) in the presence of a base. The resulting acetophenone (B1666503) can then undergo condensation with a hydrazine (B178648) derivative to form the pyrazole (B372694) ring.

| Starting Material | Reagent | Product |

| 4-Hydroxyacetophenone | 1-Bromo-3-fluoropropane (B1205824) | 4-(3-Fluoropropoxy)acetophenone |

| 4-(3-Fluoropropoxy)acetophenone | Hydrazine hydrate | 3-(4-(3-Fluoropropoxy)phenyl)-1H-pyrazole |

This synthetic strategy highlights how the 3-fluoropropoxy moiety can be strategically introduced into a phenyl group that subsequently becomes part of a heterocyclic core. The presence of the fluorine atom in the final molecule can significantly influence its biological activity and pharmacokinetic properties.

Incorporation into Macrocyclic and Supramolecular Systems

The incorporation of fluorinated fragments into macrocyclic and supramolecular structures is a growing area of interest due to the ability of fluorine to modulate conformation, lipophilicity, and binding interactions. While specific examples detailing the direct use of this compound in the synthesis of macrocycles are not readily found in the literature, the 3-fluoropropoxy group can be envisioned as a valuable component in the construction of such large-ring systems.

The flexible three-carbon chain of the 3-fluoropropoxy group can act as a linker between aromatic or heterocyclic units within a macrocyclic framework. The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can play a crucial role in the preorganization and stability of supramolecular assemblies.

Precursor in Medicinal Chemistry Research (Synthetic Intermediates Only)

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The this compound serves as a source for the 3-fluoropropoxy group, which can be incorporated into bioactive molecules to fine-tune their properties.

Scaffold Modification and Derivatization Strategies

The 3-fluoropropoxy group has been successfully incorporated into various molecular scaffolds for the development of new therapeutic and diagnostic agents. A prominent example is in the development of positron emission tomography (PET) imaging agents. For instance, the compound 2-(2'-((Dimethylamino)methyl)-4'-(3-[18F]fluoropropoxy)-phenylthio)benzenamine has been synthesized and evaluated as a potential PET ligand for the serotonin (B10506) transporter. In this molecule, the 3-fluoropropoxy group, labeled with the positron-emitting isotope fluorine-18 (B77423), serves as the reporter for the imaging technique.

Another example is the synthesis of a fluorinated curcumin (B1669340) analog, 1-[4-(3-[18F]Fluoropropoxy)-3-methoxyphenyl]-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one. Curcumin is a natural product with various biological activities, and the introduction of the 3-fluoropropoxy group allows for its investigation as a PET imaging agent for amyloid-beta plaques in Alzheimer's disease.

The synthesis of these molecules typically involves the reaction of a precursor molecule containing a good leaving group (such as a tosylate) with a fluoride (B91410) source, often [18F]fluoride, to introduce the fluorinated propyl chain.

| Precursor Scaffold | Purpose of 3-Fluoropropoxy Introduction |

| Phenylthiobenzenamine derivative | PET imaging of serotonin transporters |

| Curcumin derivative | PET imaging of amyloid-beta plaques |

Exploration of Isosteric Replacements in Research Molecules

While specific research detailing the direct isosteric replacement of a methoxypropyl group with a 3-fluoropropoxy group in a lead compound and its subsequent biological evaluation is not widely published, the principle is a recognized strategy in medicinal chemistry. The introduction of the C-F bond, which is stronger than a C-H bond, can block metabolic oxidation at that position, leading to a longer half-life of the drug in the body.

Role in Polymer Chemistry Research (Monomer/Modifier)

In contrast to its limited role in asymmetric synthesis, the structural elements of this compound are highly relevant to the field of polymer chemistry. The incorporation of fluorine-containing moieties is a well-established strategy for creating polymers with specialized and valuable properties. umn.eduresearchgate.net Fluoropolymers generally exhibit high thermal stability, robust chemical resistance, and low surface energy compared to their non-fluorinated counterparts. umn.eduresearchgate.net

Synthesis of Fluorinated Polymers and Copolymers

Fluorinated polymers are typically synthesized through two primary routes: the polymerization of fluorine-containing monomers or the post-polymerization modification of a non-fluorinated polymer. umn.edu While this compound is not a monomer itself, it can be readily envisioned as a precursor to a polymerizable monomer.

For instance, a monomer like 3-fluoropropyl (meth)acrylate could be synthesized and subsequently polymerized using standard techniques such as free-radical polymerization. The polymerization of fluorinated acrylate (B77674) monomers is a common method for producing polymers with fluorinated side chains. mdpi.com The resulting polymer, poly(3-fluoropropyl (meth)acrylate), would feature the this compound moiety as a pendant group along the polymer backbone.

The general polymerization process for a hypothetical monomer derived from this compound is outlined below.

| Step | Description | Reagents/Conditions |

| Monomer Synthesis | Conversion of a 3-fluoropropyl alcohol derivative to a polymerizable acrylate or methacrylate. | Acryloyl chloride or methacryloyl chloride, base. |

| Polymerization | Radical polymerization of the synthesized fluorinated monomer. | Initiator (e.g., AIBN), solvent, heat. |

| Purification | Precipitation and washing of the resulting polymer to remove unreacted monomer and initiator. | Non-solvent (e.g., methanol), filtration. |

This table represents a generalized and hypothetical synthesis pathway based on common methods for producing similar fluorinated polymers. mdpi.com

Modifiers for Polymer Properties (e.g., surface, electronic)

The incorporation of fluorine-containing groups, such as the 3-fluoropropyl moiety, is a powerful tool for modifying the properties of polymers. researchgate.net Attaching these groups as side chains can significantly alter the surface and bulk properties of the material.

Surface Properties: A primary effect of fluorination is the reduction of surface energy. umn.edu A polymer containing the this compound side chain would be expected to exhibit hydrophobicity and oleophobicity, making it useful for coatings that resist water and oils.

Electronic Properties: The high electronegativity of the fluorine atom can influence the dielectric properties of a material. Polymers with fluoroalkyl groups are often investigated for applications in electronics as low-dielectric constant materials.

The table below provides a comparative overview of expected property modifications based on the general effects of fluorination reported in the literature. umn.eduresearchgate.net

| Property | Standard Polymer (e.g., PMMA) | Hypothetical Fluorinated Polymer | Rationale for Change |

| Surface Energy | High | Low | The presence of C-F bonds lowers surface tension. umn.edu |

| Water Contact Angle | ~70° | >90° | Increased hydrophobicity due to the fluorinated alkyl group. |

| Chemical Resistance | Moderate | High | The high bond energy of the C-F bond imparts chemical inertness. nih.gov |

| Thermal Stability | Good | Excellent | Fluorinated polymers generally exhibit enhanced stability at high temperatures. umn.eduresearchgate.net |

Data for the hypothetical polymer are extrapolated based on established principles of fluoropolymer chemistry.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Fluoropropyl Methyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Fluoropropyl methyl ether, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

One-dimensional NMR techniques provide fundamental structural information through chemical shifts, signal multiplicities, and coupling constants.

¹H NMR: In the proton NMR spectrum, the hydrogens on carbons adjacent to the electronegative oxygen and fluorine atoms are shifted downfield. libretexts.org The protons of the methyl group (H-1) are expected to appear as a singlet, while the methylene protons (H-2, H-3, and H-4) will exhibit more complex splitting patterns due to coupling with adjacent protons and the fluorine atom. Specifically, the protons on C-4 will be split into a triplet by the adjacent C-3 protons and further split into a doublet by the fluorine atom, resulting in a triplet of doublets. Similarly, the protons on C-2, adjacent to the ether oxygen, will appear as a triplet. The C-3 protons, being coupled to both C-2 and C-4 protons, will present as a multiplet.

¹³C NMR: The carbon NMR spectrum shows four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon atoms bonded to the electronegative oxygen (C-1 and C-2) and fluorine (C-4) are deshielded and thus shifted downfield. libretexts.orgpressbooks.pub The C-4 carbon will also exhibit coupling to the fluorine atom, resulting in a doublet. Carbons in ethers typically absorb in the 50-80 ppm range. libretexts.orglibretexts.org

¹⁹F NMR: As ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. wikipedia.org The spectrum for this compound is expected to show a single signal for the fluorine atom. This signal will be split into a triplet by the two adjacent protons on C-4. The chemical shift is highly dependent on the electronic environment. wikipedia.org Long-range couplings to other protons in the molecule (e.g., ²JHF, ³JHF) are also common and provide further structural confirmation. wikipedia.orgalfa-chemistry.com

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| CH₃-O- (C1) | ¹H | ~3.3 | s (singlet) | - |

| ¹³C | ~59 | q (quartet, coupled) | - | |

| -O-CH₂- (C2) | ¹H | ~3.5 | t (triplet) | ³JHH ≈ 6-7 |

| ¹³C | ~70 | t (triplet, coupled) | - | |

| -CH₂- (C3) | ¹H | ~2.0 | m (multiplet) | ³JHH ≈ 6-7, ³JHF ≈ 25 |

| ¹³C | ~30 | dt (doublet of triplets, coupled) | ²JCF ≈ 20 | |

| -CH₂-F (C4) | ¹H | ~4.5 | dt (doublet of triplets) | ²JHF ≈ 47, ³JHH ≈ 6-7 |

| ¹³C | ~82 | td (triplet of doublets, coupled) | ¹JCF ≈ 165 | |

| ¹⁹F | ~ -220 | t (triplet) | ²JFH ≈ 47 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, cross-peaks are expected between the protons on C-2 and C-3, and between the protons on C-3 and C-4, confirming the propyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). libretexts.orgcolumbia.edu This allows for the definitive assignment of each proton signal to its corresponding carbon signal. Four cross-peaks would be observed, linking H1-C1, H2-C2, H3-C3, and H4-C4.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). libretexts.org HMBC is vital for mapping the complete molecular framework. Key correlations would include the methyl protons (H-1) to the adjacent methylene carbon (C-2), and the protons on C-4 to C-3 and C-2, confirming the ether linkage and the position of the fluorine atom.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H-2 (-O-CH₂) | H-3 (-CH₂-) | Confirms C2-C3 bond |

| COSY | H-3 (-CH₂-) | H-4 (-CH₂-F) | Confirms C3-C4 bond |

| HSQC | H-1 (CH₃-) | C-1 | Direct H-C attachment |

| HSQC | H-2 (-O-CH₂) | C-2 | Direct H-C attachment |

| HSQC | H-3 (-CH₂-) | C-3 | Direct H-C attachment |

| HSQC | H-4 (-CH₂-F) | C-4 | Direct H-C attachment |

| HMBC | H-1 (CH₃-) | C-2 | Confirms CH₃-O-CH₂ linkage |

| HMBC | H-2 (-O-CH₂) | C-1, C-3 | Confirms propyl chain connectivity |

| HMBC | H-4 (-CH₂-F) | C-2, C-3 | Confirms C4 position relative to the ether |

Mass Spectrometry (MS) Techniques and Fragmentation Analysis Methodologies

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural clues.

HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound (C₄H₉FO), the calculated monoisotopic mass is 92.06374 Da. An HRMS measurement confirming this exact mass would validate the elemental formula and rule out other potential structures with the same nominal mass.

In MS, the molecular ion ([M]⁺) of this compound may be weak or absent. scribd.com The fragmentation pattern is key for identification. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen) and cleavage of the C-O bond. miamioh.edudocbrown.infolibretexts.org

Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process helps to establish the connectivity of atoms by mapping the fragmentation pathways.

Table 3: Plausible Mass Fragments of this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 92 | [CH₃OCH₂CH₂CH₂F]⁺ | Molecular Ion |

| 77 | [OCH₂CH₂CH₂F]⁺ | Loss of •CH₃ (M-15) |

| 61 | [CH₃OCH₂CH₂]⁺ | Loss of •CH₂F (M-31) |

| 45 | [CH₃OCH₂]⁺ | Alpha-cleavage, loss of •CH₂CH₂F (M-47) |

| 33 | [CH₂F]⁺ | Cleavage of C-C bond |

| 31 | [CH₃O]⁺ | Cleavage of C-O bond |

Infrared (IR) and Raman Spectroscopy Methodologies for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O-C stretching vibration. academyart.eduyoutube.com For aliphatic ethers like this compound, this asymmetric stretch typically appears in the 1070-1140 cm⁻¹ range. spectroscopyonline.com Additionally, a very strong absorption corresponding to the C-F stretch is expected, typically found between 1000 and 1400 cm⁻¹. uhcl.edunih.govresearchgate.net The spectrum will also feature characteristic C-H stretching absorptions for the sp³ hybridized carbons around 2850-3000 cm⁻¹ and C-H bending vibrations between 1350-1470 cm⁻¹. academyart.edu

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman | Strong |

| C-H Bend | 1350 - 1470 | IR | Medium |

| C-F Stretch | 1000 - 1400 | IR | Very Strong |

| C-O-C Asymmetric Stretch | 1070 - 1140 | IR | Strong |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a primary and highly effective technique for the analysis of volatile compounds like this compound. It is extensively used for determining the purity of the final product and for monitoring the conversion of reactants and the formation of products during synthesis. The choice of column, detector, and operating conditions is critical for achieving accurate and reproducible results.

For the analysis of ethers, open tubular (capillary) columns are standard. kaycantest.com A column with a mid-polarity stationary phase, such as those based on cyanopropylphenyl polysiloxane (like a '624-type' column), is often suitable for separating the target compound from potential impurities like starting materials (e.g., 3-fluoro-1-propanol, methylating agents), byproducts, or residual solvents. gcms.czrestek.com The use of thinner film columns can lead to higher efficiency, resulting in sharper peaks and improved resolution. gcms.czrestek.com

A Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to organic compounds and its wide linear range, making it ideal for quantification and purity assessment. kaycantest.comiiste.org For unambiguous identification of impurities or the main compound, especially in complex mixtures, a Mass Spectrometer (MS) is used as the detector. GC-MS allows for the identification of unknown peaks by comparing their mass spectra to spectral libraries. nih.gov

Reaction monitoring can be performed by taking aliquots from the reaction mixture at various time points, quenching the reaction, and analyzing the sample by GC. This allows for the tracking of reactant consumption and product formation, enabling the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

High-Performance Liquid Chromatography (HPLC) is generally less suited for the analysis of highly volatile and low molecular weight compounds like this compound compared to GC. scirp.org HPLC is typically used for less volatile or thermally labile compounds. nih.gov However, it could potentially be employed if the ether is first converted into a less volatile derivative that contains a chromophore, which would allow for detection by a UV-Vis detector. This approach is generally more complex and less direct than GC analysis.

Table 1: Representative Gas Chromatography (GC) Parameters for Purity Analysis of Ethers

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., DB-624, Rxi-1301Sil MS) | Separation of volatile organic compounds. Mid-polarity provides selectivity for ethers and potential impurities. gcms.cziiste.org |

| Dimensions | 30 m length x 0.25-0.53 mm internal diameter x 0.25-1.8 µm film thickness | Standard dimensions providing a balance of resolution and analysis time. gcms.cziiste.org |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. kaycantest.com |

| Injector | Split/Splitless | Allows for the introduction of a small, representative sample volume. kaycantest.com |

| Injector Temp. | 200 - 250 °C | Ensures rapid vaporization of the sample without thermal degradation. |

| Oven Program | Isothermal or Temperature Gradient (e.g., 40 °C hold, then ramp to 220 °C) | Controls column temperature to achieve optimal separation of components with different boiling points. ijpsr.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification; MS for definitive identification of components. kaycantest.comnih.gov |

| Detector Temp. | 250 - 300 °C | Prevents condensation of analytes in the detector. |

X-ray Crystallography and Electron Diffraction Methodologies (if applicable to crystalline derivatives or complexes)

X-ray crystallography and electron diffraction are powerful techniques for determining the precise three-dimensional atomic structure of a crystalline solid. For a compound like this compound, which is a liquid at standard conditions, these methods are not directly applicable. The analysis requires the sample to be in a solid, crystalline form.

Therefore, the application of these methodologies to this compound would be contingent upon one of two scenarios:

Low-Temperature Crystallization: If this compound can be crystallized by cooling it below its freezing point, a single crystal could potentially be isolated and analyzed via low-temperature X-ray diffraction. This would yield definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Synthesis of a Crystalline Derivative: A more common approach is to react the compound of interest with a reagent to form a stable, solid, and crystalline derivative. For instance, this compound could potentially be incorporated as a ligand in a metal complex, which could then be crystallized and analyzed. The resulting crystal structure would provide precise details of how the ether coordinates to the metal center.

Should a suitable crystalline derivative be formed and analyzed, X-ray diffraction would provide an unambiguous determination of its molecular structure. isuct.ruresearchgate.net This technique is unparalleled for elucidating the spatial arrangement of atoms, confirming connectivity, and revealing stereochemical details. isuct.ru Electron diffraction can be used for very small crystals or thin films, often providing complementary structural information.

To date, a search of the scientific literature does not indicate that a crystal structure of this compound or a crystalline derivative has been reported. Therefore, while these techniques are theoretically applicable under the conditions described, experimental data for this specific compound are not currently available.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Studies of 3 Fluoropropyl Methyl Ether

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 3-fluoropropyl methyl ether, these calculations can predict its reactivity, conformational preferences, and electrostatic nature.

Electronic Structure Analysis (e.g., Frontier Orbitals, Electrostatic Potentials)

The electronic structure of fluorinated ethers is significantly influenced by the high electronegativity of fluorine. This leads to a notable inductive effect, withdrawing electron density from the carbon backbone and influencing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals is crucial in predicting a molecule's reactivity. A lower LUMO energy, for instance, suggests a higher susceptibility to nucleophilic attack.

In studies of similar small fluorinated ethers, such as 2,2-difluoroethyl methyl ether (FEME), used in electrolyte systems, Density Functional Theory (DFT) calculations have been employed to determine these properties. The presence of fluorine atoms generally lowers the energy of both HOMO and LUMO when compared to their non-fluorinated counterparts. This increased stability can be attributed to the strong carbon-fluorine bond.

The electrostatic potential (ESP) map of a molecule like this compound would show a region of negative potential (red) around the highly electronegative oxygen and fluorine atoms, and regions of positive potential (blue) around the hydrogen atoms. This polarity is key to understanding intermolecular interactions.

Table 1: Representative Frontier Orbital Energies for a Small Fluorinated Ether (Analogous to this compound) Data is illustrative and based on calculations for similar fluoroether molecules.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -11.5 | Indicates regions of electron donation (nucleophilicity) |

| LUMO | 1.5 | Indicates regions of electron acceptance (electrophilicity) |

Conformational Analysis and Energy Landscapes

The flexibility of the propyl chain in this compound allows it to adopt various conformations due to rotation around its C-C single bonds. The relative stability of these conformers is determined by a combination of steric hindrance and electronic effects, such as torsional strain and gauche interactions.

Computational studies on similar molecules, like 1-fluoro-2-methoxypropane, have explored the energy landscape of such structures. The key dihedral angles to consider are along the C1-C2 and C2-C3 bonds of the propyl group. The presence of the electronegative fluorine and methoxy (B1213986) groups introduces specific stereoelectronic effects. For instance, the "gauche effect" might stabilize conformations where the fluorine and oxygen atoms are in a gauche position (dihedral angle of approximately 60°) due to favorable orbital interactions, despite potential steric repulsion.

A potential energy surface can be mapped by systematically rotating the dihedral angles and calculating the energy at each point. The minima on this surface correspond to stable conformers. Typically, staggered conformations are energetically favored over eclipsed conformations. The relative energies of these conformers are usually within a few kcal/mol of each other.

Table 2: Calculated Relative Energies for Conformers of a Substituted Propane Chain (Analogous to this compound) Values are representative and based on studies of similar fluoroalkanes.

| Conformation (Dihedral Angle C-C-C-O) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Anti (180°) | 0.00 | Most stable, minimal steric hindrance. |

| Gauche (+) (60°) | 0.85 | Slightly less stable due to steric interactions. |

| Gauche (-) (-60°) | 0.75 | Similar in energy to the other gauche conformer. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the interactions between molecules and their collective behavior in a condensed phase.

Solvent Interactions and Solvation Effects

MD simulations of fluorinated ethers, often in the context of electrolyte solutions for lithium-ion batteries, reveal important details about their solvation properties. The fluorine atoms reduce the electron density on the ether oxygen, which in turn weakens its ability to coordinate with cations like Li⁺. This has implications for how this compound would behave as a solvent.

Intermolecular Forces and Aggregation Behavior Modeling

In a pure liquid of this compound, the dominant intermolecular forces would be dipole-dipole interactions, due to the molecule's permanent dipole moment, and weaker London dispersion forces. The fluorine atom can participate in weak non-covalent interactions, sometimes referred to as "halogen bonding," although this is more prominent with heavier halogens.

MD simulations can model the aggregation behavior by calculating the radial distribution function (RDF), which describes the probability of finding a particle at a certain distance from a reference particle. The peaks in the RDF would indicate the preferred distances between molecules in the liquid state, corresponding to the formation of transient clusters or aggregates. Studies on similar fluorinated ethers suggest that the presence of fluorine can influence the packing and local structure of the liquid, sometimes leading to micro-segregation of fluorinated and non-fluorinated parts of the molecules.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying the high-energy transition states that connect reactants and products.

For a molecule like this compound, potential reaction pathways could include nucleophilic substitution, elimination, or decomposition reactions. For example, the C-F bond is very strong, making nucleophilic substitution of the fluorine atom difficult. However, under certain conditions, such as in the presence of strong bases, elimination reactions to form an alkene could be possible.

DFT calculations can be used to model the potential energy surface of a proposed reaction. The transition state is a first-order saddle point on this surface, and its structure and energy can be located using various computational algorithms. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

For instance, in the thermal decomposition of fluorinated ethers, a common pathway involves the cleavage of a C-O or C-C bond. Computational modeling can help to determine which bond is more likely to break by comparing the activation energies for each pathway. The transition state for such a reaction would involve an elongated bond that is in the process of breaking.

Table 3: Illustrative Calculated Activation Energies for Potential Reactions of a Fluoroether This data is hypothetical and serves to illustrate the type of information obtained from reaction pathway modeling.

| Reaction Pathway | Reactants | Products | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| SN2 Substitution at C-F | R-F + Nu⁻ | R-Nu + F⁻ | > 50 |

| E2 Elimination | R-CH₂CHF-R' + B⁻ | R-CH=CF-R' + BH + F⁻ | ~30-40 |

Energy Barriers and Reaction Coordinate Analysis

While specific computational studies detailing the energy barriers and reaction coordinates for this compound are not extensively available in the public domain, we can infer its likely behavior from theoretical studies on analogous fluorinated aliphatic ethers. The presence of the electronegative fluorine atom and the ether linkage are the primary determinants of its reactivity.

Energy Barriers:

Theoretical calculations, typically employing Density Functional Theory (DFT) or ab initio methods, are used to determine the activation energy (energy barrier) for various reactions. For a molecule like this compound, key reactions of interest would include nucleophilic substitution (at the carbon bearing the fluorine or at the methyl group), elimination reactions to form alkenes, and C-O bond cleavage.

The C-F bond is notoriously strong, and its activation typically represents a significant energy barrier. rsc.org However, the presence of the ether oxygen can influence this. Studies on perfluoroalkyl ether carboxylic acids have shown that the ether oxygen atom can increase the bond dissociation energy of C-F bonds on adjacent carbons. nih.gov This suggests that direct cleavage of the C-F bond in this compound would require a substantial energy input.

A hypothetical reaction is the nucleophilic substitution of the fluoride (B91410) by a hydroxyl group. The energy profile for such a reaction would involve the formation of a transition state where the nucleophile approaches the carbon atom and the C-F bond begins to break. Computational models can calculate the energy of this transition state relative to the reactants, thus providing the energy barrier.

Reaction Coordinate Analysis:

A reaction coordinate diagram visually represents the energy of a system as it progresses from reactants to products through a transition state. For the synthesis of this compound, for instance, via a Williamson ether synthesis-like reaction between 3-fluoropropanol and a methylating agent, the reaction coordinate would map the energetic pathway of this transformation.

In the context of enzymatic defluorination, which has been studied computationally for compounds like fluoroacetate, the reaction coordinate involves the formation of a Michaelis complex, a covalent intermediate, and finally the product complex. nih.govnih.gov While not directly applicable to non-enzymatic reactions of this compound, this illustrates the level of detail that a reaction coordinate analysis can provide, including the energies of intermediates and transition states.

For a hypothetical unimolecular decomposition, the reaction coordinate would follow the stretching of a particular bond (e.g., C-O or C-F) leading to fragmentation. The highest point on this path would correspond to the transition state, and its energy would be the activation barrier for the decomposition.

| Hypothetical Reaction | Reactants | Products | Calculated Activation Energy (kJ/mol) - Illustrative |

| Nucleophilic Substitution (SN2) | This compound + OH- | 3-Methoxypropan-1-ol + F- | 120 |

| Elimination (E2) | This compound + Base | Allyl methyl ether + HF | 150 |

| C-O Bond Cleavage | This compound | Radicals/Ions | >300 |

Catalyst Design and Optimization Studies in Silico

The synthesis and transformation of fluorinated compounds often require catalysts to overcome high activation barriers and to achieve selectivity. In silico catalyst design is a burgeoning field that uses computational methods to predict the efficacy of potential catalysts, thereby reducing the need for extensive experimental screening.

For the synthesis of this compound, a key challenge is the selective formation of the C-O bond without promoting side reactions like elimination. Computational studies can be employed to design catalysts that stabilize the transition state for the desired etherification reaction. This could involve modeling the interaction of the reactants with the surface of a heterogeneous catalyst or with the active site of a homogeneous catalyst.

In the broader context of fluorinated ethers, computational studies have been used to understand how molecular structure influences interactions in electrolyte systems for batteries. researchgate.netnih.govarxiv.orgrsc.org These studies provide insights into solvation structures and ion transport, which are governed by the same fundamental intermolecular forces that are at play in catalysis.

For transformations involving the C-F bond, computational studies can aid in the design of catalysts for selective C-F bond activation. whiterose.ac.ukspringernature.com This is a significant challenge due to the strength of the C-F bond. rsc.org In silico methods can model the oxidative addition of the C-F bond to a metal center or its interaction with a frustrated Lewis pair, providing energetic data to guide the development of new catalytic systems.

| Catalyst Design Aspect | Computational Method | Information Gained | Relevance to this compound |

| Active Site Modeling | DFT | Electronic structure and geometry of the catalyst's active site. | Designing a catalyst for selective synthesis. |

| Transition State Search | QST2/QST3, Nudged Elastic Band | Geometry and energy of the transition state for the catalyzed reaction. | Predicting catalytic activity and selectivity. |

| Molecular Dynamics | MD Simulations | Simulating the dynamic behavior of the catalyst and reactants. | Understanding catalyst stability and reaction kinetics. |

Structure-Reactivity Relationship Predictions and Design Principles

The principle of structure-reactivity relationships posits that the chemical reactivity of a molecule is determined by its structure. For this compound, the key structural features are the propyl chain, the terminal fluorine atom, and the methyl ether group.

Influence of the Fluorine Atom:

Influence of the Ether Group:

The ether oxygen atom is a site of basicity and can be protonated under acidic conditions. The C-O bonds are polar, and their cleavage is a potential reaction pathway. britannica.com The ether group also influences the molecule's conformation and its ability to act as a solvent or a ligand. Computational studies on other fluorinated ethers have highlighted the role of the ether oxygen in modulating the electronic properties of the molecule and its interaction with other species. nih.gov

Design Principles from Computational Studies:

Based on the general understanding of fluorinated ethers from theoretical studies, several design principles for new molecules based on the this compound scaffold can be proposed:

Tuning Reactivity: The reactivity of the C-F bond can be modulated by introducing substituents on the propyl chain. Electron-withdrawing groups would be expected to increase the partial positive charge on the carbon atom, potentially lowering the energy barrier for nucleophilic substitution.

Controlling Conformation: The conformational preferences of the molecule can be influenced by the introduction of bulky groups, which could be used to control access to reactive sites. Theoretical conformational analysis is a powerful tool for predicting the most stable conformers. researchgate.netresearchgate.netnih.govufms.br

Enhancing Catalyst Interaction: Modifications to the molecular structure can be designed to enhance binding to a specific catalyst. For example, the introduction of a chelating group could lead to more efficient and selective catalytic transformations.

Exploration of Derivatives and Analogues of 3 Fluoropropyl Methyl Ether

Synthesis and Reactivity of Homologous Compounds (e.g., Chain Length Variations)

The synthesis of homologous fluorinated ethers can be achieved through several established methods, allowing for the systematic variation of the alkyl chain length. These methods often involve the reaction of fluorinated alcohols with various reagents. For instance, polyfluorinated alcohols with the general formula RF(CH2)nOH (where n ≥ 1) can react with ethylene (B1197577) oxide and propylene (B89431) oxide to yield fluorine-containing diol ethers fluorine1.rufluorine1.ru. Another approach involves the addition of alcohols, such as H(CF2)nCH2OH where n can be 4 or 6, to hexafluoropropylene oxide (HFPO) in the presence of a base like sodium hydroxide (B78521) fluorine1.ru.

The Williamson ether synthesis is another fundamental method for preparing these compounds. This reaction involves a fluoroalcohol or a hydrocarbon alcohol being treated with a corresponding alkyl halide in the presence of a base. The fluorinated fragment can be part of either the alcohol or the alkyl halide, providing flexibility in designing the target homologous ether fluorine1.ru. For example, heating a chlorine derivative with potassium fluoride (B91410) has been shown to yield a fluoroethyl ether fluorine1.ru.

The reactivity of these homologous fluorinated ethers is significantly influenced by the chain length and the degree of fluorination. The presence of the ether oxygen atom can increase the bond dissociation energy of the C-F bonds on the adjacent -CF2- moieties nih.govresearchgate.net. This effect can alter the degradation pathways of these compounds. Studies on perfluoroalkyl ether carboxylic acids (PFECAs) have shown that cleavage of the C-O ether bond can lead to unstable perfluoroalcohols, which in turn promotes the defluorination of the shorter fluoroalkyl chains nih.govresearchgate.net.

The chain length also plays a role in the physical properties of these ethers, which can be relevant for their application. For instance, the combination of shorter C1-4 perfluoroalkyl groups has been suggested as a way to maintain high fluorous solubility and partitioning while minimizing bioaccumulation rsc.org.

| Reactants | Reaction Type | Product Type |

|---|---|---|

| RF(CH2)nOH + Ethylene Oxide/Propylene Oxide | Addition to Epoxides | Fluorine-containing Diol Ethers |

| H(CF2)nCH2OH + HFPO | Addition to Epoxides | 2-Alkoxy-2,3,3,3-tetrafluoropropionic Acids |

| Fluoroalcohol + Alkyl Halide | Williamson Synthesis | Fluorinated Ethers |

| Chlorine Derivative + KF | Halogen Exchange | Fluoroethyl Ether |

Stereochemical Variations and Their Research Significance

The introduction of stereocenters into fluorinated ethers, including analogues of 3-fluoropropyl methyl ether, opens up avenues for investigating the impact of stereochemistry on molecular properties and interactions. The synthesis of chiral fluorinated compounds is an active area of research, with several strategies available to achieve enantioselective synthesis doi.org.